molecular formula C7H11Br B072221 Bromomethylenecyclohexane CAS No. 1121-49-9

Bromomethylenecyclohexane

Cat. No. B072221
CAS RN: 1121-49-9
M. Wt: 175.07 g/mol
InChI Key: OVYGOCFMWWWMBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromomethylenecyclohexane derivatives has been explored through different methods. Notably, the cyclisation of 5-bromomethyl-cycloheptene and -cyclo-octene provided a new route to bicyclo[3.2.1]octanes and bicyclo[4.2.1]nonanes, showcasing the versatility in generating cyclic structures from bromomethyl precursors (Maccorquodale & Walton, 1989). Additionally, the synthesis of highly substituted cyclohexanes demonstrated strong proximity effects, offering insight into the synthesis of 1,3,5-tris(bromomethyl)-1,3,5-trialkylcyclohexanes (Hofmann et al., 2006).

Molecular Structure Analysis

Investigations into the molecular structure of bromo-substituted cyclohexanes have revealed conformational preferences and the influence of substituents on structure. For example, the molecular structure of axial and equatorial conformers of 1-bromo-1-silacyclohexane was studied, demonstrating the thermodynamic equilibrium between these species and highlighting the role of electrostatic interactions in stabilizing certain conformations (Belyakov et al., 2012).

Chemical Reactions and Properties

Bromomethylenecyclohexane and its derivatives engage in a variety of chemical reactions. The cyclisation reactions of bromomethyl-cycloheptene and similar compounds illustrate the formation of complex cyclic structures from simpler bromomethyl precursors. Additionally, the synthesis of 3-(Bromomethylene)isobenzofuran-1(3H)-ones through regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids showcases the diverse reactivity and potential for synthesizing heterocycles (Zheng et al., 2019).

Scientific Research Applications

  • Endocrine Disruption in Fish : A study on the effects of β-Tetrabromoethylcyclohexane (β-TBECH), a flame retardant similar to Bromomethylenecyclohexane, found that it may disrupt the thyroid axis in fish at environmentally relevant concentrations (Park et al., 2011).

  • Chemical Synthesis and Thermolysis : Research on the preparation and thermolysis of 1,2-Dioxetanes, which are related to Bromomethylenecyclohexane, provides insights into the formation and decomposition of these compounds (Kopecky et al., 1975).

  • Oxidation Processes : The oxidation of certain bromocyclohexane derivatives has been explored, offering insights into the chemical behavior and potential transformations of these compounds (Sato et al., 1977).

  • Cycloaddition Reactions : Studies on halomethylenecyclopropanes, which are structurally related to Bromomethylenecyclohexane, investigate their behavior in cycloaddition reactions, a crucial aspect of synthetic organic chemistry (Bottini & Cabral, 1978).

  • Molecular Behavior in Liquid Crystals : Bromocyclohexane, similar to Bromomethylenecyclohexane, has been examined for its molecular behavior in liquid crystalline solutions, contributing to the understanding of molecular dynamics in such environments (Ternieden et al., 1999).

  • Bromomethoxylation of Cyclohexenes : The bromomethoxylation process of cyclohexenes, which includes reactions related to Bromomethylenecyclohexane, demonstrates regiospecific and stereospecific behaviors (Yang et al., 1990).

  • Conformational Analysis in Chemistry : Research on energy differences between conformers of compounds like Bromocyclohexane contributes to the broader understanding of chemical structures and their properties (Fujimoto et al., 1971).

  • Synthesis of Bromocyclohexane : A study focusing on the synthesis of Bromocyclohexane, a compound structurally related to Bromomethylenecyclohexane, discusses the optimal conditions for its production (Heng, 2008).

  • Catalysis and Hydrogenation Studies : Research on platinum nanoparticle shape effects on benzene hydrogenation selectivity, involving cyclohexane, relates to the broader understanding of catalysis and chemical reactions relevant to Bromomethylenecyclohexane (Bratlie et al., 2007).

  • Combustion and Pyrolysis of Methylcyclohexane : The study on the pyrolysis and combustion of Methylcyclohexane, a cyclohexane derivative, provides insights into the combustion chemistry of cycloalkanes, relevant to the understanding of Bromomethylenecyclohexane (Wang et al., 2014).

Safety And Hazards

For detailed safety and hazard information, it’s best to refer to the Safety Data Sheet (SDS) of Bromomethylenecyclohexane .

properties

IUPAC Name

bromomethylidenecyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br/c8-6-7-4-2-1-3-5-7/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYGOCFMWWWMBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CBr)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340518
Record name Bromomethylenecyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromomethylenecyclohexane

CAS RN

1121-49-9
Record name Bromomethylenecyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromomethylenecyclohexane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
J Wolinsky, KL Erickson - The Journal of Organic Chemistry, 1965 - ACS Publications
All attempts to treat the ketone with methylmagnesium bro-mide in ether or with methyllithium in ether led only to the iso-lation of starting compound in moderate yield. 3-Carboethoxy-2-…
Number of citations: 103 pubs.acs.org
DDE Newman, LN Owen - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
Dehydrobromination of 1: a-dibromocyclohexylacetic acid with pyridine or aqueous alkali gives mainly w-bromomethylenecyclohexane, but with sodium ethoxide a-…
Number of citations: 0 pubs.rsc.org
Y Jiang, B Wang, D Liu, D Xia, Z Liu, L Li… - Frontiers in …, 2022 - frontiersin.org
… of arylacetonitriles using sterically hindered bromomethylenecyclohexane 2d as the model … 2-Me (1c) reacted with bromomethylenecyclohexane 2d to give aryl acrylonitriles 3bd and …
Number of citations: 1 www.frontiersin.org
JP Pitteloud, ZT Zhang, Y Liang… - The Journal of …, 2010 - ACS Publications
The trichlorophenyl-, dichlorodiphenyl-, and chlorotriphenylgermanes undergo Pd-catalyzed cross-couplings with aryl bromides and iodides in the presence of tetrabutylammonium …
Number of citations: 39 pubs.acs.org
YY Lin, YJ Wang, CH Lin, JH Cheng… - The Journal of Organic …, 2012 - ACS Publications
We report here the iron-catalyzed cross-coupling reaction of alkyl vinyl halides with thiols. While many works are devoted to the coupling of thiols with alkyl vinyl iodides, interestingly, …
Number of citations: 117 pubs.acs.org
PR Anizelli, JD Vilcachagua, AC Neto… - The Journal of …, 2008 - ACS Publications
… Olefination of 2-bromocyclohexanone (2.37 g; 13.4 mmol), using Wittig reaction, provided the 2-bromomethylenecyclohexane at 13% yield after purification by chromatography column (…
Number of citations: 24 pubs.acs.org
MS Newman, AOM Okorodudu - The Journal of Organic …, 1969 - ACS Publications
Treatment of 5, 5-disubstituted N-nitrosooxazolidones with alkoxides initiates a series of reactions which are best explained by postulating the formation of unsaturated carbenes,: C= …
Number of citations: 62 pubs.acs.org
ME Van Dommelen, LJM van de Ven… - Recueil des Travaux …, 1981 - Wiley Online Library
… where steric interactions, or hindrance of the kind invoked earlier’, are extremely unlikely, namely in geranyl chloride and bromide and in equatorial 4-bromomethylenecyclohexane and …
Number of citations: 1 onlinelibrary.wiley.com
GA Molander, PE Gormisky… - The Journal of Organic …, 2008 - ACS Publications
We previously reported the Suzuki−Miyaura reaction of N,N-dialkylaminomethyltrifluoroborates with aryl bromides. Herein, we report a further investigation of the scope and limitations …
Number of citations: 96 pubs.acs.org
RB Banks - 1976 - search.proquest.com
… In Part II, the stereochemistry of some transition metal catalyzed coupling reactions of methyllithium with optically active l-methyl-L-bromomethylenecyclohexane is investigated (…
Number of citations: 2 search.proquest.com

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